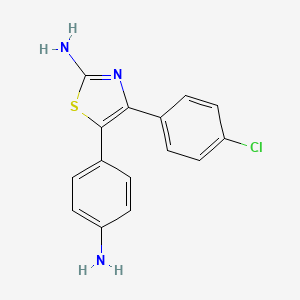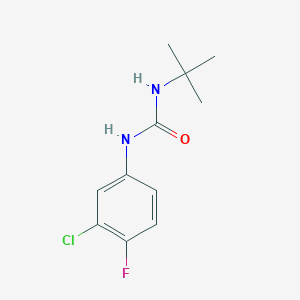
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine, also known as ACTA, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. This molecule has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Applications De Recherche Scientifique
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has also been studied for its anti-viral activity against HIV and HCV.
Mécanisme D'action
The mechanism of action of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been found to inhibit the activity of various kinases, including JAK2 and STAT3, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to induce apoptosis in cancer cells by activating caspases. 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has also been shown to inhibit the replication of HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine in lab experiments is its broad range of biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for studying various diseases. However, one limitation of using 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is its potential toxicity. It has been found to be toxic to some normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
For research include studying its potential use in combination therapy, optimizing its biological activity, and developing new drugs based on its structure.
Méthodes De Synthèse
The synthesis of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine involves a multi-step process that begins with the reaction of 4-chloroaniline and 4-aminophenyl thiazol-2-yl ketone in the presence of a catalyst. The resulting intermediate is then treated with sodium hydride and chloroacetyl chloride to produce the final product, 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine. This method has been optimized to yield high purity and yield of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine.
Propriétés
IUPAC Name |
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-11-5-1-9(2-6-11)13-14(20-15(18)19-13)10-3-7-12(17)8-4-10/h1-8H,17H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYUGBZTAQPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Aminophenyl)-4-(p-chlorophenyl)-2-thiazolamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-(cyclohexylamino)-1-phthalazinyl]phenoxy}-N,N-diethylacetamide](/img/structure/B5495862.png)
![2-ethyl-7-[4-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5495893.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5495901.png)

![N-methyl-N-(2-phenylethyl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5495915.png)
![{2-[rel-(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5495927.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5495928.png)
![3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5495936.png)
![7-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495940.png)
![methyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5495942.png)

![N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide](/img/structure/B5495952.png)

![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-4-(trifluoromethyl)benzamide](/img/structure/B5495958.png)